5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine
Description
5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom, a dimethylamino group, and a phenyl ring bearing a pyrazole moiety
Properties
IUPAC Name |
5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c1-21(2)15-12(16)9-17-14(19-15)11-5-3-4-10(8-11)13-6-7-18-20-13/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPMYHHPMMZZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1F)C2=CC=CC(=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Substitution with the dimethylamino group: The dimethylamino group can be introduced through nucleophilic substitution using dimethylamine.
Attachment of the phenyl ring with pyrazole: The phenyl ring bearing the pyrazole moiety can be introduced through a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the phenyl ring and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or dimethylamino positions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Dimethylamine, boronic acids, palladium catalysts.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Biology: The compound can be used as a probe to investigate cellular pathways and mechanisms of action.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of substituents, which may confer specific biological activities and chemical properties not observed in similar compounds. The presence of the fluorine atom, dimethylamino group, and pyrazole moiety can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
